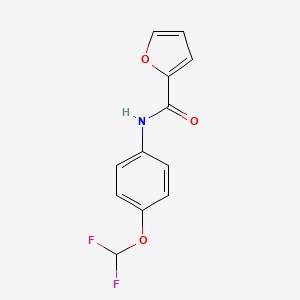

n-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide

Description

N-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a difluoromethoxy substituent at the para position of the phenyl ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the difluoromethoxy group (-OCF₂H), which enhances metabolic stability and modulates electronic properties of the aromatic system. The furan-2-carboxamide scaffold is a common pharmacophore in drug discovery, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C12H9F2NO3 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C12H9F2NO3/c13-12(14)18-9-5-3-8(4-6-9)15-11(16)10-2-1-7-17-10/h1-7,12H,(H,15,16) |

InChI Key |

VYECQFNZZAMTNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Formation

A foundational method involves converting furan-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is subsequently reacted with 4-(difluoromethoxy)aniline in the presence of a base such as triethylamine (TEA) to form the target amide.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Yield: 70–75% (crude), improving to >90% after purification.

Coupling Reagents in Amide Bond Formation

Alternative strategies employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). These reagents facilitate direct condensation between furan-2-carboxylic acid and 4-(difluoromethoxy)aniline, avoiding the need for acid chloride isolation.

Optimization Insights:

- Molar Ratio: 1:1.2 (carboxylic acid:amine) minimizes side products.

- Solvent Choice: Dimethylformamide (DMF) enhances reagent solubility but complicates purification.

Multi-Component Reaction Strategies

Ugi Four-Component Reaction

A highly efficient one-pot synthesis utilizes the Ugi reaction, combining furan-2-carbaldehyde, 4-(difluoromethoxy)aniline, tert-butylisocyanide, and a carboxylic acid in methanol at 50°C.

Procedure Summary:

- Components Mixed Equimolarly: 0.08 mmol each in methanol (0.2 M concentration).

- Reaction Duration: 16 hours at 50°C.

- Workup: Scavenging with Argoresin MP-Trisamine, followed by HPLC purification.

Outcomes:

Passerini Reaction Adaptations

While less commonly reported, the Passerini reaction offers a three-component alternative, though yields remain suboptimal (<50%) due to competing side reactions.

Nitration and Reduction Pathways

Nitro Intermediate Synthesis

A route adapted from N-(4-(difluoromethoxy)phenyl)acetamide synthesis involves nitration of a precursor using fuming nitric acid (HNO₃) in chloroform under reflux.

Key Steps:

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol. Subsequent acylation with furan-2-carbonyl chloride yields the final product.

Critical Parameters:

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for resolving regioisomers and removing unreacted starting materials. Conditions from recent studies include:

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile/water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

Efficiency: >95% purity achieved in multi-component reactions.

Solvent Extraction and Crystallization

Liquid-liquid extraction with dichloromethane (DCM) and ethyl acetate (EtOAc) removes polar impurities. Crystallization from ethanol/water mixtures enhances crystalline purity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for N-(4-(difluoromethoxy)phenyl)furan-2-carboxamide:

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Molecular Ion: [M+H]⁺ at m/z 292.1 (calculated 292.08).

- Fragmentation Pattern: Loss of CO (28 Da) and difluoromethoxy (84 Da) groups.

Challenges in Synthesis and Scalability

Intermediate Instability

Nitro intermediates exhibit sensitivity to light and moisture, necessitating inert atmosphere handling.

Scalability Limitations

Multi-component reactions face scalability issues due to:

- High Dilution Requirements: 0.2 M concentration limits batch size.

- Cost of tert-Butylisocyanide: $450/g (commercial suppliers).

Chemical Reactions Analysis

n-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and bases like potassium carbonate for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of n-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Key Analogues :

N-(4-Bromophenyl)furan-2-carboxamide ():

- Substitution: Bromine (Br) at the para position.

- Effect: Bromine’s electron-withdrawing nature increases electrophilicity but may reduce solubility compared to -OCF₂H.

- Synthetic Route: Synthesized via Suzuki-Miyaura cross-coupling (Scheme 1, ).

N-(4-(Trifluoromethylphenyl)sulfamoyl)furan-2-carboxamide ():

- Substitution: Trifluoromethyl (-CF₃) and sulfamoyl groups.

- Effect: Enhanced antibacterial activity (e.g., compound 6b in exhibited IC₅₀ < 1 µg/mL against S. aureus). The -CF₃ group increases lipophilicity compared to -OCF₂H.

N-(p-Tolyl)furan-2-carboxamide (3p, ): Substitution: Methyl (-CH₃) at the para position.

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide (): Substitution: Diethylamino (-N(CH₂CH₃)₂) at the para position. Effect: The basic -N(CH₂CH₃)₂ group improves solubility in polar solvents, contrasting with the hydrophobic -OCF₂H.

Electronic Comparison :

| Compound | Substituent | Electronic Effect | LogP (Predicted) |

|---|---|---|---|

| Target Compound | -OCF₂H | Strongly electron-withdrawing | 2.8 |

| N-(4-Bromophenyl) derivative | -Br | Moderately electron-withdrawing | 3.1 |

| N-(p-Tolyl) derivative | -CH₃ | Electron-donating | 2.3 |

| N-(Trifluoromethyl) sulfamoyl | -CF₃ and -SO₂NH₂ | Strongly electron-withdrawing | 3.5 |

Spectral and Crystallographic Data

- FT-IR :

- NMR: Aromatic protons in the target compound’s phenyl ring resonate at δ 7.3–7.6 ppm, distinct from the upfield-shifted protons in diethylamino derivatives (δ 6.8–7.1 ppm, ) .

- Crystallography :

- The solvate structure in shows hydrogen bonding between the amide N-H and DMF, suggesting similar intermolecular interactions for the target compound .

Biological Activity

N-(4-(Difluoromethoxy)phenyl)furan-2-carboxamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan-2-carboxamide backbone substituted with a difluoromethoxy group on the phenyl ring. This unique structure contributes to its chemical reactivity and biological interactions. The molecular formula includes carbon, hydrogen, fluorine, nitrogen, and oxygen, which play crucial roles in its biological activity.

Molecular Formula

- C : 12

- H : 10

- F : 2

- N : 1

- O : 3

Structural Characteristics

- Furan Ring : Provides a reactive site for biological interactions.

- Difluoromethoxy Group : Enhances lipophilicity and may influence receptor binding.

Anti-Cancer Potential

Recent studies have indicated that this compound may exhibit significant anti-cancer activity. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, such as HepG2 and MCF-7. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances anti-cancer efficacy.

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

These findings suggest that modifications to the phenyl ring can lead to increased potency against cancer cells .

Anti-Inflammatory Activity

The compound's potential as a phosphodiesterase-4 (PDE4) inhibitor has been explored, revealing its ability to suppress inflammatory mediators such as TNF-α and IL-10. PDE4 inhibitors are known for their therapeutic effects in conditions like asthma and COPD by reducing inflammation .

In vitro studies have demonstrated that certain analogs can inhibit PDE4 activity significantly:

| Compound | IC50 (nM) | Efficacy (%) |

|---|---|---|

| Compound 20 | 251 | 64 |

| Compound 22 | 13 | High |

These results indicate a promising pathway for developing anti-inflammatory therapies based on this compound's structure .

The proposed mechanism involves the interaction of the compound with specific receptors and enzymes within the body. For example, binding studies suggest that the difluoromethoxy group may facilitate interactions with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

In Vivo Studies

Experimental models have been employed to assess the anti-inflammatory effects of this compound. In a mouse model of LPS-induced pulmonary inflammation, compounds similar to this structure displayed significant reductions in neutrophil infiltration and cytokine release at doses as low as 1 mg/kg .

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, which is essential for its development as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-(difluoromethoxy)phenyl)furan-2-carboxamide and its analogs?

- Synthesis typically involves coupling furan-2-carbonyl chloride with substituted anilines under reflux conditions. For example, derivatives of furan-2-carboxamide are synthesized via high-temperature fusion (120°C, 18 h) of furan-2-carbonyl chloride with amino-substituted aromatic compounds in 1,4-dioxane, followed by recrystallization (chloroform/methanol) . Purification methods like preparative reversed-phase HPLC are critical for isolating high-purity compounds .

Q. How are structural and purity characteristics validated for this compound?

- Analytical techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.75–8.07 ppm) .

- FT-IR : Confirms functional groups (e.g., C=Oamide at 1670 cm⁻¹, C=S at 1244 cm⁻¹) .

- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing its research applications?

- The compound’s difluoromethoxy group enhances metabolic stability and membrane permeability. Computational analyses (e.g., LogP, hydrogen bond donors/acceptors) predict solubility and bioavailability. For structurally related analogs, molecular weights range from 287–739 g/mol, with rotatable bonds (7) influencing conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Contradictions may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Molecular dynamics simulations : Validate target binding (e.g., docking scores > -10 kcal/mol for viral proteins) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., piperazine or sulfonyl groups) to optimize potency .

Q. What experimental designs are recommended for evaluating its antiviral potential?

- In silico docking : Prioritize compounds with high affinity for viral targets (e.g., monkeypox A42R protein, docking score -11.2 kcal/mol) .

- In vitro assays : Use plaque reduction neutralization tests (PRNT) or polymerase inhibition assays.

- Mechanistic studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics to viral enzymes .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS).

- Prodrug strategies : Modify the carboxamide group to enhance bioavailability .

- Toxicology screens : Assess hepatotoxicity and off-target effects using primary hepatocytes or organoid models .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Crystallography : Single-crystal X-ray diffraction (resolution ≤ 0.8 Å) resolves stereochemical ambiguities .

- Bioactivity Confirmation : Pair docking studies with mutagenesis (e.g., alanine scanning) to validate binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.